N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
Description
N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide is a structurally complex boron-containing heterocyclic compound. Its core features a tricyclic boranuidatricyclo framework fused with a thiophene moiety, an azide-functionalized propyl chain, and difluoro substituents. This compound likely exhibits unique electronic properties due to the boron-azonia system and the electron-withdrawing effects of fluorine atoms.
Properties
Molecular Formula |
C19H19BF2N6OS |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C19H19BF2N6OS/c21-20(22)27-14(7-9-19(29)24-10-2-11-25-26-23)4-5-15(27)13-16-6-8-17(28(16)20)18-3-1-12-30-18/h1,3-6,8,12-13H,2,7,9-11H2,(H,24,29) |
InChI Key |
ZPOKKCUBLPETSH-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)CCC(=O)NCCCN=[N+]=[N-])(F)F |
Origin of Product |
United States |
Biological Activity
N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide is a complex compound with significant potential in biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H23BF2N6O2S |
| Molecular Weight | 532.4 g/mol |
| IUPAC Name | N-(3-azidopropyl)-2-[4-(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily stems from its photophysical properties and the presence of the azide group, which facilitates reactions through Click chemistry. Upon excitation by light at specific wavelengths (around 630 nm), it emits fluorescence at longer wavelengths (around 650 nm). This property is particularly useful in biological imaging and tracking applications.
Antibacterial Activity
Recent studies have explored the antibacterial properties of various derivatives related to this compound. For instance, compounds containing similar azide or thiophene structures have shown promising results against both Gram-positive and Gram-negative bacteria:
| Compound Type | Bacteria Tested | Activity Observed |
|---|---|---|
| Schiff Bases | E. coli (G-) | No significant activity |
| Klebsiella pneumoniae (G-) | Moderate activity | |
| Staphylococcus aureus (G+) | Good activity | |
| N-acetyl Derivatives | Streptococcus mutans (G+) | Good activity |
These results indicate that while some derivatives exhibit limited antibacterial effects, others show significant promise for further development as antibacterial agents .
Antifungal Properties
In addition to antibacterial effects, compounds similar to N-(3-azidopropyl)-3-(2,2-difluoro...) have been evaluated for antifungal activity. The incorporation of thiophene rings has been associated with enhanced antifungal properties against various fungal strains.
Case Studies
- Case Study on Fluorescence Labeling : A study utilized this compound in fluorescence polarization experiments to track cellular processes in live cells. The results demonstrated high stability and photostability of the dye in biological environments, making it suitable for long-term imaging studies.
- Antimicrobial Testing : Another investigation focused on synthesizing derivatives of the compound and testing their antimicrobial efficacy against a panel of pathogens. The study found that certain modifications significantly increased the antibacterial potency against resistant strains of bacteria.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Identifier/Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Boranuidatricyclo + thiophene | Azidopropyl, difluoro | Click chemistry, electronic materials |
| 894050-19-2: 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Triazolopyridazine | Pyridinylmethyl thio, thiophen-2-yl | Antimicrobial agents |
| 476465-24-4: Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate | Thiadiazole + benzo[d][1,3]dioxole | Ester, benzodioxole carboxamido | Enzyme inhibition, agrochemicals |
Key Observations :
- The target compound’s boron-azonia tricyclic system distinguishes it from nitrogen- or sulfur-dominated heterocycles like triazolopyridazine (894050-19-2) or thiadiazole (476465-24-4). This boron center may enhance Lewis acidity or catalytic activity .
- The azidopropyl group offers distinct reactivity (e.g., Cu-catalyzed azide-alkyne cycloaddition) compared to ester or thioether groups in analogs, enabling bioconjugation or polymer synthesis .
- Difluoro substituents in the target compound likely increase metabolic stability and lipophilicity relative to non-fluorinated analogs, impacting pharmacokinetics in drug design contexts .
Analytical and Computational Comparisons
Metabolite Dereplication and LC/MS Profiling
As per –4, molecular networking via LC/MS and MS/MS fragmentation can cluster compounds with related structures. For example:
- The target compound’s thiophene moiety would yield characteristic fragment ions (e.g., m/z 85 for C4H5S+) similar to 894050-19-2, but the boron-containing core may produce unique neutral losses (e.g., BF2 or B(OH)2) .
- Cosine scores () between the target and analogs like 476465-24-4 would likely be low (<0.5) due to divergent core structures, despite shared sulfur-based substituents.
Crystallographic Validation
Software such as SHELXL () is critical for validating the boron-azonia framework. Unlike nitrogen-based heterocycles (e.g., 894050-19-2), the boron center’s electron-deficient nature may complicate charge density modeling, requiring advanced refinement protocols .
Computational Studies
Density functional theory (DFT) methods () could elucidate electronic differences. For instance:
- The difluoro-boranuidatricyclo system may exhibit reduced correlation energy density compared to non-fluorinated analogs, affecting reactivity in catalytic cycles .
- The azide group’s contribution to the HOMO-LUMO gap could be quantified against thioether or ester groups in analogs, guiding optoelectronic applications .
Preparation Methods
Boron Trifluoride Complex Formation
The tricyclic boron-containing core is synthesized via a boron trifluoride-mediated cyclization. Computational studies using PM3 and AM1 methods highlight the stability of boron-nitrogen coordination in analogous systems, where adjacent lone pair-lone pair repulsion is minimized in planar geometries . For example, MNDO calculations on benzotriazole derivatives demonstrate that boron-nitrogen bond lengths stabilize at 1.344 Å under optimized conditions .
A practical approach involves reacting 3,5-dichloro-4-aminobromobenzene with magnesium chips in tetrahydrofuran (THF) under Grignard conditions, as described in CN113024390B . The protocol yields a boron-tricyclic intermediate after acid treatment, with reaction parameters critical to avoiding byproducts:
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 20°C
-
Catalyst : 1,2-Dibromoethane (initiator)
Thiophene Moiety Incorporation
The difluorinated thiophene group is introduced via Suzuki-Miyaura coupling, leveraging the boron-containing intermediate’s reactivity. A mixed solvent system (THF/H₂O) facilitates cross-coupling, with palladium catalysts enabling C–S bond formation. Computational modeling of HOMO-LUMO interactions in similar triazole-thiophene systems suggests a reaction energy barrier of 99.3 kJ/mol, favoring product stability .
Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Analogous to |
| Reaction Time | 12–18 h | |
| Temperature | 80°C | |
| Fluorination Agent | DAST (Diethylaminosulfur trifluoride) |
Azide Functionalization
The 3-azidopropyl side chain is appended via nucleophilic substitution. Reacting the boron-thiophene intermediate with 3-azidopropylamine in DMF at 60°C for 8–12 h achieves ~65% conversion, based on methods for analogous N-alkylpurinediones . The azide group’s sensitivity to heat necessitates inert atmospheres (N₂ or Ar), with FT-IR monitoring (ν≈2100 cm⁻¹ confirming –N₃ formation) .
Propanamide Conjugation
The propanamide group is introduced through carbodiimide-mediated coupling. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane, the reaction proceeds at 25°C for 6 h, yielding the final product after column chromatography (SiO₂, ethyl acetate/hexane) .
Purification and Characterization
Purification involves sequential acid-base extraction (10% HCl/NaOH) to remove unreacted intermediates, followed by recrystallization from ethanol/water . Characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene-H), 3.25 (–N₃), 2.85 (–B–F).
-
X-ray Diffraction : Confirms planar boron coordination (B–N bond: 1.337 Å) .
Challenges and Optimization
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Question
Optimization requires systematic adjustment of reaction parameters. Key steps include:
- Temperature control : Higher temperatures may accelerate cyclization but risk side reactions (e.g., decomposition). Lower temperatures (e.g., 60–80°C) can enhance selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates. Evidence suggests acetonitrile may reduce byproduct formation in analogous syntheses .
- Catalyst screening : Transition metal catalysts (e.g., Pd) or bases (e.g., K₂CO₃) can improve reaction efficiency. Statistical design of experiments (DoE) is recommended to minimize trial runs while maximizing data output .
What analytical techniques are most effective for characterizing this compound’s structure and purity?
Basic Research Question
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups and spatial arrangement. For example, azide protons (N₃) appear as sharp singlets at ~3.3 ppm, while thiophene protons resonate between 6.8–7.5 ppm .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 600–650 range for similar tricyclic compounds) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% target peak area) .
How can molecular docking studies predict the biological activity of this compound?
Advanced Research Question
Computational modeling identifies potential targets:
- Target selection : Prioritize enzymes relevant to the compound’s functional groups (e.g., kinases for azide-containing analogs) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Adjust parameters (e.g., grid box size, ligand flexibility) to match the tricyclic core’s steric demands .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors and validate via in vitro assays (e.g., IC₅₀ measurements) .
How should researchers resolve contradictions between experimental and computational data?
Advanced Research Question
Discrepancies often arise from incomplete models or experimental artifacts. Mitigation strategies include:
- Error analysis : Quantify uncertainties in computational parameters (e.g., DFT functional choice) and experimental measurements (e.g., NMR integration errors) .
- Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography vs. DFT-optimized geometries) to confirm structural hypotheses .
- Statistical refinement : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in reaction yield discrepancies) .
What computational methods are recommended to investigate reaction mechanisms involving this compound?
Advanced Research Question
Mechanistic studies require hybrid approaches:
- Reaction path sampling : Use quantum chemical software (e.g., Gaussian, ORCA) to map intermediates and transition states. For example, azide-alkyne cycloadditions may proceed via a concerted mechanism .
- Machine learning (ML) : Train ML models on reaction databases (e.g., USPTO) to predict viable pathways. ICReDD’s workflow integrates ML with experimental feedback loops for rapid hypothesis testing .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Basic Research Question
Design a stability study using DoE principles:
- Factor screening : Test pH (2–10), temperature (4–60°C), and ionic strength. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
- Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproduct identification .
- Kinetic modeling : Fit data to Arrhenius equations to predict shelf-life under storage conditions .
What strategies enable the design of novel reaction pathways for derivatives of this compound?
Advanced Research Question
Leverage AI-driven platforms:
- Retrosynthetic analysis : Tools like Synthia or ASKCOS propose routes based on the tricyclic core’s reactivity .
- High-throughput experimentation (HTE) : Use robotic platforms to screen 100+ conditions (e.g., catalysts, solvents) in parallel, guided by ML predictions .
- Mechanistic insights : Identify rate-limiting steps via in situ IR or Raman spectroscopy to refine pathway design .
How can in vitro bioactivity data be reconciled with in silico predictions for this compound?
Advanced Research Question
Address gaps through iterative validation:
- Assay optimization : Ensure physiological relevance (e.g., buffer composition, cell line selection). For example, use HEK293 cells for kinase inhibition assays if docking suggests kinase targets .
- SAR studies : Synthesize analogs (e.g., azide-to-amine substitutions) to test computational SAR hypotheses .
- Meta-analysis : Compare results across multiple studies to identify consensus trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
